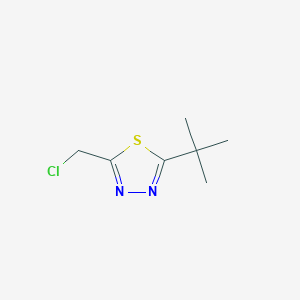
3,4-dihydro-2H-1,5-benzodioxepine-6-carbonyl chloride
Overview
Description
3,4-dihydro-2H-1,5-benzodioxepine-6-carbonyl chloride, also known as BDP, is a chemical compound that has been widely used in scientific research. It is a versatile compound that has been used in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Catalytic Applications 3,4-Dihydro-2H-1,5-Benzodioxepine-6-carbonyl chloride is utilized in catalytic processes. For example, it acts as a reagent in the preparation of cyclic acetals, dithioacetals, and benzodioxepines through direct condensation with various carbonyl compounds (Patney, 1991). Additionally, its derivatives are used in catalytic C-H/C-D exchange and C-C coupling reactions in the synthesis of cyclometalated iridium complexes (Campos et al., 2013).
Synthesis and Structural Studies The compound plays a significant role in the synthesis of various organic molecules. It is used in the synthesis of 3,4-dihydro-6,7-dimethoxy-4-methyl-3-oxo-quinoxaline-2-carbonyl chloride, a highly sensitive fluorescence derivatization reagent for alcohols in chromatography (Iwata et al., 1986). Moreover, its chemical and spectroscopic properties have been extensively studied, revealing insights into its structural characteristics and potential applications in various fields (Rosnati & Marchi, 1962).
Medicinal Chemistry Applications In medicinal chemistry, derivatives of this compound have been synthesized with expected antipsychotic activity. These derivatives include benzotriazepin-5(2H)-ones, which have been tested for their potential in treating psychotic disorders (Ibrahim et al., 2013).
Photochemistry and Photophysics The compound is used in photochemistry and photophysics research. For instance, its derivatives were investigated for their tumor uptake and photosensitizing efficacy in in vivo studies, providing insights into their potential therapeutic applications (Li et al., 2001).
Mechanism of Action
Target of Action
The primary targets of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbonyl chloride are currently unknown. This compound is provided to early discovery researchers as part of a collection of unique chemicals
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Biochemical Analysis
Biochemical Properties
3,4-Dihydro-2H-1,5-benzodioxepine-6-carbonyl chloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor in enzymatic reactions, affecting the catalytic activity of specific enzymes. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall impact on biological systems .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it can maintain its activity for extended periods under specific conditions, but it may degrade over time, leading to reduced efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. Understanding the threshold effects and the compound’s safety profile is essential for its potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic balance within cells, leading to changes in energy production, biosynthesis, and other metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation. These interactions determine the compound’s availability and efficacy in different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization helps elucidate its role in cellular processes and its potential therapeutic applications .
Properties
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepine-6-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c11-10(12)7-3-1-4-8-9(7)14-6-2-5-13-8/h1,3-4H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMXYORUTQLVDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC(=C2OC1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383510 | |
| Record name | 3,4-dihydro-2H-1,5-benzodioxepine-6-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66410-68-2 | |
| Record name | 3,4-dihydro-2H-1,5-benzodioxepine-6-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![[1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine](/img/structure/B1597515.png)

